molecular formula C16H12N4O2S3 B2968031 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034487-92-6

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2968031
CAS No.: 2034487-92-6
M. Wt: 388.48
InChI Key: AWFOVTNOCZVJDP-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridinylmethyl group substituted with a thiophene moiety. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-deficient nature, making it useful in medicinal chemistry for modulating electronic properties and improving pharmacokinetic profiles .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S3/c21-25(22,15-5-1-3-13-16(15)20-24-19-13)18-9-11-7-12(10-17-8-11)14-4-2-6-23-14/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOVTNOCZVJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring, a pyridine moiety, and a benzo[c][1,2,5]thiadiazole core. The molecular formula is C17H12N4O2S3C_{17}H_{12}N_{4}O_{2}S_{3} with a molecular weight of approximately 352.43 g/mol. The presence of these functional groups contributes to its diverse pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole exhibit significant antitumor properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have shown promising results in inhibiting cancer cell proliferation. A related compound was reported to have an IC50 value of 1.61 µg/mL against human glioblastoma cells and 1.98 µg/mL against melanoma cells . The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance cytotoxicity.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. A study highlighted the inhibitory effect on the activin receptor-like kinase 5 (ALK5), which is crucial in TGF-β signaling pathways involved in tumor growth and metastasis. The compound demonstrated an IC50 value of 0.008 µM against ALK5, significantly outperforming known inhibitors .

Carbonic Anhydrase Inhibition

Another area of investigation is the compound's effect on carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases. Research indicated that modified thiadiazole sulfonamide derivatives showed inhibition against several CA isoforms. The inhibitory activities were quantitatively assessed using hydrolysis rates of specific substrates .

Case Studies

  • Cell Line Studies : In vitro studies using HepG2 and HUVEC cells assessed the compound's impact on cell motility and signaling pathways associated with cancer progression. The results showed a marked reduction in TGF-β-induced Smad signaling upon treatment with the compound .
  • Animal Models : Preliminary animal studies have suggested that administration of similar compounds leads to reduced tumor size and improved survival rates in xenograft models, indicating potential for further development as an anticancer agent.

Research Findings Summary

Activity IC50 Value Target Reference
ALK5 Inhibition0.008 µMTGF-β signaling
Antitumor Activity1.61 µg/mL (glioblastoma)Cancer cell lines
Carbonic Anhydrase InhibitionVaries by isoformhCA II, hCA IX, hCA XII

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives:

Compound Core Structure Key Substituents Biological Activity/Application Key Differences
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Target) Benzo[c][1,2,5]thiadiazole-4-sulfonamide (5-(thiophen-2-yl)pyridin-3-yl)methyl Potential CNS receptor modulation (inferred) Unique thiophene-pyridine hybrid substituent for enhanced aromatic interactions .
N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) Benzo[c][1,2,5]thiadiazole-4-sulfonamide 3-piperazin-1-yl-3-oxopropyl M1 muscarinic acetylcholine receptor antagonist Piperazine substituent improves solubility and CNS penetration; lacks thiophene-pyridine moiety.
4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Pyrazole-benzenesulfonamide Thiadiazole-imino-pyrazole Anti-inflammatory activity Pyrazole-thiadiazole hybrid core; lacks benzo[c][1,2,5]thiadiazole scaffold.
5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine 1,3,4-thiadiazole Pyridine-4-yl Antimicrobial (inferred from synthesis methods) Simpler thiadiazole structure without sulfonamide group; limited electronic modulation.
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole-5-carboxamide (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl Undisclosed (structural analog) Carboxamide replaces sulfonamide; triazole ring introduces distinct hydrogen-bonding capabilities.

Key Findings:

Structural Variations and Activity: The target compound’s thiophene-pyridine substituent distinguishes it from analogs like Compound 9 , which uses a piperazine group for receptor selectivity. Thiophene’s electron-rich nature may enhance π-π stacking in hydrophobic binding pockets, whereas piperazine improves solubility and blood-brain barrier penetration. Anti-inflammatory sulfonamides utilize pyrazole-thiadiazole hybrids, demonstrating that minor changes in the heterocyclic core (e.g., pyrazole vs. benzo[c]thiadiazole) shift pharmacological activity from CNS targets to peripheral anti-inflammatory pathways.

Electronic Properties :

  • The benzo[c][1,2,5]thiadiazole core in the target compound and Compound 9 provides strong electron-withdrawing effects, critical for stabilizing charge-transfer interactions in receptor binding. In contrast, simpler thiadiazoles (e.g., ) lack this property, reducing their utility in high-affinity applications.

Sulfonamides generally exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing ionization states under physiological conditions.

Synthetic Accessibility :

  • Compounds like 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine are synthesized via cyclocondensation, whereas the target compound requires multi-step functionalization of the benzo[c]thiadiazole core, increasing synthetic complexity but enabling precise tuning of substituents.

Q & A

Q. What are the standard synthetic routes for preparing benzo[c][1,2,5]thiadiazole sulfonamide derivatives?

The core benzo[c][1,2,5]thiadiazole scaffold is typically synthesized via cyclization of substituted o-phenylenediamines with thionyl chloride (SOCl₂) in acidic (e.g., H₂SO₄) or basic media (e.g., pyridine). For sulfonamide functionalization, a sulfonyl chloride intermediate is reacted with a primary or secondary amine under inert conditions. For example, 5-chlorobenzo[c][1,2,5]thiadiazole can be prepared by reacting 4-chloro-o-phenylenediamine with SOCl₂ in pyridine . Subsequent sulfonation and coupling with the thiophene-pyridine methyl moiety would require controlled stoichiometry and purification via column chromatography.

Q. How is structural confirmation achieved for this compound?

Structural validation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and sulfonamide linkages.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Comparison of calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation acceptable) .
  • IR spectroscopy : Peaks near 1350 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (C-S bonds) confirm sulfonamide and thiadiazole groups .

Q. What in vitro assays are suitable for initial biological screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Antioxidant potential : DPPH radical scavenging assay .
  • pH-dependent activity : Adjust media pH (4–9) to assess stability and efficacy variations .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiophene-pyridine methyl moiety?

Key factors include:

  • Catalyst selection : Use triethylamine (TEA) or DIPEA to neutralize HCl byproducts during coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine groups.
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) to isolate the product from unreacted starting materials .

Q. How do computational methods aid in predicting biological activity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The thiophene ring may engage in π-π stacking, while the sulfonamide group forms hydrogen bonds .
  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

Q. How to resolve contradictions in biological activity data across studies?

Example: Discrepancies in antimicrobial activity may arise from:

  • Strain variability : Test multiple clinical isolates to ensure reproducibility.
  • Assay conditions : Standardize inoculum size, incubation time, and pH (e.g., activity may decrease at pH >7 due to sulfonamide deprotonation) .
  • Synergistic effects : Combine with known antibiotics (e.g., ciprofloxacin) to evaluate potentiation .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups at the sulfonamide nitrogen.
  • Co-solvents : Use cyclodextrins or PEG-400 in formulations .
  • Salt formation : React with sodium or potassium hydroxide to generate water-soluble sulfonate salts .

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